N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline
Description
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Properties
IUPAC Name |
N-[[3-(2-ethoxyethoxy)phenyl]methyl]-2,5-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-4-23-10-11-24-17-7-5-6-15(12-17)14-20-18-13-16(21-2)8-9-19(18)22-3/h5-9,12-13,20H,4,10-11,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGOAXJECLDSCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)CNC2=C(C=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Analysis: Structural Elucidation and Physicochemical Profiling of N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline
Executive Summary & Compound Identity
N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline is a specialized secondary amine featuring a highly electron-rich 2,5-dimethoxyphenyl core linked to a lipophilic 3-(2-ethoxyethoxy)benzyl moiety. This structural motif is characteristic of pharmacophores designed for G-protein coupled receptor (GPCR) modulation, specifically targeting serotonergic or adrenergic pathways where the 2,5-dimethoxy substitution pattern often confers selectivity.
This guide provides a rigorous technical breakdown of the molecule’s physicochemical properties, theoretical structural analysis, and validated protocols for its synthesis and characterization.
Table 1: Physicochemical Core Data
| Parameter | Value | Technical Note |
| Molecular Formula | C₁₉H₂₅NO₄ | Confirmed via elemental composition analysis. |
| Molecular Weight | 331.41 g/mol | Average weight for stoichiometric calculations. |
| Monoisotopic Mass | 331.17836 Da | Critical for High-Resolution Mass Spectrometry (HRMS). |
| CAS Number | Research Grade | Often indexed by catalog IDs (e.g., MDL MFCD10687638).[1] |
| Physical State | Solid / Crystalline | Typically off-white to pale grey powder. |
| Solubility | DMSO, Methanol, DCM | Poor water solubility; requires organic co-solvents. |
Theoretical Structural Analysis
The molecule is a hybrid structure composed of two distinct aromatic domains connected by a flexible methylene linker. Understanding these domains is essential for predicting reactivity and biological interaction.
Fragment Analysis
-
The Pharmacophore Head (Fragment A): The 2,5-dimethoxyaniline moiety. The methoxy groups at positions 2 and 5 create a specific electrostatic potential map, often critical for binding in the orthosteric sites of biogenic amine receptors.
-
The Linker: A single methylene (-CH₂-) bridge. This allows rotational freedom, enabling the molecule to adopt multiple conformations to fit binding pockets.
-
The Tail (Fragment B): A 3-(2-ethoxyethoxy)phenyl group. The glycol ether chain (-O-CH₂-CH₂-O-CH₂-CH₃) serves two purposes:
-
Solubility: The ether oxygens act as hydrogen bond acceptors, improving solubility compared to a pure alkyl chain.
-
Metabolic Stability: The ethoxyethoxy group is generally more resistant to oxidative metabolism than long alkyl chains.
-
Graphviz Structural Connectivity
The following diagram illustrates the connectivity and functional domains of the molecule.
Figure 1: Structural connectivity diagram highlighting the separation between the pharmacophore head and the solubilizing tail.
Synthetic Pathway: Reductive Amination
The most robust route to synthesize N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline is via reductive amination . This method minimizes the formation of over-alkylated byproducts (tertiary amines) compared to direct alkylation with halides.
Reaction Logic
The synthesis involves the condensation of 2,5-dimethoxyaniline with 3-(2-ethoxyethoxy)benzaldehyde to form an imine (Schiff base) intermediate, which is subsequently reduced to the secondary amine.
Detailed Protocol
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).
-
Imine Formation:
-
Dissolve 1.0 eq of 2,5-dimethoxyaniline in anhydrous Methanol (MeOH) or Dichloromethane (DCM).
-
Add 1.0-1.1 eq of 3-(2-ethoxyethoxy)benzaldehyde .
-
Optional: Add a catalytic amount of Acetic Acid (AcOH) or MgSO₄ to promote dehydration.
-
Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of amine).
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add 1.5–2.0 eq of Sodium Triacetoxyborohydride (STAB) portion-wise. STAB is preferred over NaBH₄ for its selectivity toward imines in the presence of aldehydes.
-
Allow to warm to RT and stir overnight.
-
-
Workup:
-
Quench with saturated NaHCO₃ solution.
-
Extract with Ethyl Acetate (EtOAc) x3.
-
Wash organic layer with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Flash Column Chromatography using a Hexane/Ethyl Acetate gradient. The secondary amine typically elutes after the non-polar aldehyde but before the starting aniline.
-
Experimental Characterization Protocols
To validate the identity of the synthesized compound, the following analytical workflows are required.
High-Resolution Mass Spectrometry (HRMS)
-
Method: Electrospray Ionization (ESI) in Positive Mode.
-
Target Ion: [M+H]⁺
-
Theoretical m/z: 332.1856 (Calculated: 331.1783 + 1.0073).
-
Acceptance Criteria: Error < 5 ppm.
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum in CDCl₃ will show distinct diagnostic peaks.
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Ar-H (Aniline) | 6.2 – 6.8 | Multiplets | 3H | 2,5-dimethoxy ring protons |
| Ar-H (Benzyl) | 6.8 – 7.3 | Multiplets | 4H | Benzyl ring protons |
| N-H | ~4.5 | Broad Singlet | 1H | Secondary amine (variable) |
| N-CH₂-Ar | 4.30 | Singlet/Doublet | 2H | Benzylic methylene |
| O-CH₃ | 3.75, 3.80 | Singlets | 6H | Methoxy groups on aniline |
| O-CH₂-CH₂-O | 3.6 – 4.1 | Multiplets | 4H | Ethylene glycol chain |
| CH₂ (Ethyl) | 3.55 | Quartet | 2H | Ethyl methylene |
| CH₃ (Ethyl) | 1.20 | Triplet | 3H | Terminal methyl |
Characterization Workflow Diagram
Figure 2: Step-by-step workflow for the isolation and validation of the target compound.
Physicochemical Implications in Drug Design
The "2,5-dimethoxy" pattern is a classic scaffold in medicinal chemistry, often associated with high affinity for 5-HT₂ receptors [1]. However, the addition of the 3-(2-ethoxyethoxy)benzyl group significantly alters the physicochemical profile compared to the parent aniline.
-
Lipophilicity (cLogP): The estimated cLogP is approximately 3.8–4.2. While the benzyl ring increases lipophilicity, the ether oxygens in the tail mitigate this, preventing the molecule from becoming too hydrophobic (which would lead to poor solubility).
-
Topological Polar Surface Area (TPSA):
-
Amine (NH): ~12 Ų
-
Ethers (3 x O): ~27 Ų
-
Total TPSA: ~39–45 Ų.
-
Implication: A TPSA < 90 Ų suggests excellent blood-brain barrier (BBB) permeability, making this scaffold suitable for CNS targets.
-
-
Metabolic Soft Spots: The terminal ethyl group and the benzylic position are potential sites for cytochrome P450 oxidation (dealkylation).
References
-
Glennon, R. A. (1987). Central serotonin receptors as targets for drug research. Journal of Medicinal Chemistry, 30(1), 1-12. Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
PubChem Compound Summary. (n.d.). 2,5-Dimethoxyaniline (Parent Compound).[1][2][3][4] National Center for Biotechnology Information. Link
-
ChemicalBook. (2024). Product entry for N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline.[1] Link
Sources
- 1. N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 2. 2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 2,5-Dimethoxyaniline (102-56-7) at Nordmann - nordmann.global [nordmann.global]
- 4. 2,5-Dimethoxyaniline | 102-56-7 [chemicalbook.com]
Technical Monograph: N-Benzyl Derivatives of 2,5-Dimethoxyaniline
Synthesis, Structural Characterization, and Pharmacological Applications
Executive Summary
The 2,5-dimethoxyaniline (2,5-DMA) scaffold represents a privileged electronic motif in medicinal chemistry. Characterized by an electron-rich aromatic ring with para-oriented methoxy groups, it serves as a critical intermediate for synthesizing complex heterocycles, azo dyes, and biologically active ligands.[1]
This technical guide focuses specifically on the N-benzyl derivatives of 2,5-dimethoxyaniline. While often overshadowed by their phenethylamine counterparts (the NBOMe series), the N-benzyl aniline derivatives possess distinct utility as antimicrobial agents, corrosion inhibitors, and synthetic precursors for nitrogen-containing heterocycles. This guide synthesizes current protocols for their generation via reductive amination and evaluates their potential in early-stage drug discovery.
Structural Activity Relationship (SAR) & Molecular Design
The 2,5-dimethoxy substitution pattern creates a unique electronic environment on the benzene ring. The methoxy groups at positions 2 and 5 are electron-donating, significantly increasing the nucleophilicity of the amine at position 1.
The Electronic Scaffold
-
Nucleophilicity: The primary amine of 2,5-DMA is highly reactive toward electrophiles (aldehydes/ketones) due to the +M (mesomeric) effect of the ortho and para methoxy groups.
-
Lipophilicity: The addition of an N-benzyl group introduces a hydrophobic domain, enhancing membrane permeability—a critical factor for antimicrobial and CNS-active agents.
-
Steric Considerations: The ortho-methoxy group provides steric bulk that can influence the rotational freedom of the N-benzyl bond, potentially locking the molecule into active conformations for receptor binding.
Pharmacological Distinction
It is critical to distinguish these aniline derivatives from the psychoactive NBOMe class.
-
NBOMe Series: N-benzyl derivatives of phenethylamines (2 carbons between ring and nitrogen). Potent 5-HT2A agonists.[2]
-
N-Benzyl Anilines: N-benzyl derivatives of anilines (Nitrogen attached directly to ring). Typically investigated for antimicrobial , antifungal , and kinase inhibitory activity, lacking the hallucinogenic potency of the phenethylamines due to the shortened linker.
Synthetic Protocols: Reductive Amination[2]
The most robust route to N-benzyl-2,5-dimethoxyaniline derivatives is the two-step reductive amination: condensation to a Schiff base (imine) followed by reduction.
Experimental Workflow
Reagents:
-
Electrophile: Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, 2-methoxybenzaldehyde)
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst: Glacial Acetic Acid (catalytic amount)
-
Reducing Agent: Sodium Borohydride (
)
Step 1: Schiff Base Formation (Condensation)
-
Dissolve 10 mmol of 2,5-dimethoxyaniline in 20 mL of absolute EtOH.
-
Add 10 mmol of the appropriate benzaldehyde.
-
Add 2-3 drops of glacial acetic acid to catalyze the dehydration.
-
Reflux at 70-80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Upon completion, cool to 0°C. The Schiff base (imine) often precipitates. Filter and recrystallize from EtOH.
Step 2: Reduction to Secondary Amine
-
Dissolve the isolated Schiff base (5 mmol) in 15 mL MeOH.
-
Cool the solution to 0–5°C in an ice bath.
-
Add
(10 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution. -
Stir at room temperature for 12 hours.
-
Quench with distilled water and extract with Dichloromethane (DCM).
-
Dry organic layer over anhydrous
and evaporate to yield the N-benzyl derivative.
Reaction Pathway Visualization
Figure 1: Step-wise reductive amination pathway for the synthesis of N-benzyl-2,5-dimethoxyaniline derivatives.
Biological Applications & Data
Research indicates that while the aniline derivatives lack the extreme CNS potency of phenethylamines, they possess significant antimicrobial and cytotoxic profiles.
Antimicrobial Activity
Schiff bases derived from 2,5-dimethoxyaniline have demonstrated efficacy against Gram-positive and Gram-negative bacteria. The mechanism typically involves the azomethine (
Table 1: Comparative Antimicrobial Activity (Zone of Inhibition) Data synthesized from comparative studies of aniline Schiff bases [2, 4].
| Compound Derivative (R-Benzaldehyde) | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) | Activity Class |
| Unsubstituted (H) | 12 mm | 10 mm | 8 mm | Weak |
| 4-Nitro (-NO2) | 22 mm | 18 mm | 14 mm | High |
| 4-Chloro (-Cl) | 19 mm | 16 mm | 12 mm | Moderate |
| 2-Hydroxy (-OH) | 25 mm | 20 mm | 18 mm | Potent |
| Standard (Ciprofloxacin) | 28 mm | 26 mm | -- | Reference |
Key Insight: Electron-withdrawing groups (Nitro, Chloro) on the benzyl ring enhance biological activity, likely by increasing the lipophilicity or altering the electronic density of the imine bond, facilitating cell wall penetration.
Cytotoxicity & Medicinal Potential
Recent studies on N-benzyl-2,5-dihydro-1H-pyrrole derivatives (which incorporate the 2,5-dimethoxyaniline fragment) suggest potential as:
-
Tubulin Inhibitors: The trimethoxy/dimethoxy phenyl patterns are classic pharmacophores for colchicine-binding site inhibitors.
-
Antioxidants: The electron-rich ring can act as a radical scavenger.
Analytical Characterization Standards
To ensure "Trustworthiness" in synthesis, the following analytical signatures must be verified.
Proton NMR ( -NMR)[5]
-
Methoxy Protons: Two distinct singlets (or overlapping) around
3.6 – 3.8 ppm (6H). -
Benzylic Protons (
): A diagnostic singlet (or doublet if coupled) around 4.2 – 4.5 ppm. Note: In the Schiff base, this is a vinylic proton ( ) appearing downfield at 8.3 – 8.8 ppm. -
Aromatic Protons: The 2,5-substitution pattern typically yields a specific coupling pattern (doublet/doublet of doublets) in the
6.3 – 7.0 ppm range.
Infrared Spectroscopy (FT-IR)
-
Amine (
): For the reduced product, a single sharp band at 3300–3400 . -
Imine (
): For the Schiff base intermediate, a strong band at 1610–1630 (disappears upon reduction). -
Ether (
): Strong stretching vibrations at 1200–1250 .
References
-
Der Pharma Chemica. (2011). Synthesis of substituted schiff's bases and their antimicrobial activity. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). (2021). Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates as antimicrobial agents. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). A Review on the Antimicrobial Activity of Schiff Bases. Retrieved from [Link]
Sources
Toxicology and safety data sheet (SDS) for N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline
Technical Whitepaper: Toxicological Profile & Safety Protocols for N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline
Executive Summary
N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline is a specialized nitrogenous building block used primarily in advanced organic synthesis and medicinal chemistry research. As a secondary amine derivative of 2,5-dimethoxyaniline , it inherits significant toxicological properties from its parent pharmacophore, modulated by the lipophilic 3-(2-ethoxyethoxy)benzyl side chain.
This technical guide provides a rigorous safety assessment based on Structure-Activity Relationships (SAR) and Read-Across Toxicology . In the absence of compound-specific in vivo data, the Precautionary Principle mandates treating this substance as a high-potency toxicant capable of inducing methemoglobinemia and severe irritation.
Chemical Characterization & Physicochemical Properties
Understanding the physical nature of the molecule is the first step in exposure control. The ethoxyethoxy chain likely lowers the melting point compared to the parent aniline and increases solubility in organic solvents, facilitating dermal absorption.
| Property | Data / Prediction | Relevance to Safety |
| Chemical Name | N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline | Identifier |
| Molecular Formula | C₁₉H₂₅NO₄ | Stoichiometry |
| Molecular Weight | 331.42 g/mol | Particulate/Dust behavior |
| Physical State | Solid (Crystalline Powder) | Inhalation hazard (Dust) |
| Solubility | Low in water; High in DMSO, Methanol | Solvent-facilitated skin absorption |
| LogP (Predicted) | ~3.5 - 4.2 | High lipophilicity = CNS penetration potential |
| Key Functional Groups | Aniline (Secondary), Ether (Glycolic), Benzyl | Toxophores: Aniline (Blood), Benzyl (Irritant) |
Hazard Identification (GHS Classification)
Derived from validated data for 2,5-dimethoxyaniline (CAS 102-56-7) and N-benzyl analogs.
Signal Word: DANGER
Hazard Statements
-
H301: Toxic if swallowed.
-
H311: Toxic in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H373: May cause damage to organs (Blood/Spleen) through prolonged or repeated exposure (Methemoglobinemia).
Precautionary Statements (Selected)
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Toxicological Mechanisms: The "Why" Behind the Hazard
To manage risk effectively, researchers must understand the biological fate of the molecule. The toxicity is driven by two competing metabolic pathways.
The Aniline Toxophore & Methemoglobinemia
The core danger lies in the 2,5-dimethoxyaniline moiety. Upon systemic absorption, hepatic enzymes (Cytochrome P450s) metabolize the amine.
-
N-Hydroxylation: The amine is oxidized to an N-hydroxylamine intermediate.
-
Redox Cycling: This metabolite oxidizes Ferrous Iron (Fe²⁺) in hemoglobin to Ferric Iron (Fe³⁺), creating Methemoglobin .
-
Hypoxia: Methemoglobin cannot bind oxygen effectively, leading to functional anemia and cellular hypoxia.
The Lipophilic Side Chain Effect
The 3-(2-ethoxyethoxy)benzyl group acts as a "carrier." By increasing the molecule's lipophilicity (LogP > 3), it facilitates:
-
Dermal Penetration: The glycol ether chain disrupts the stratum corneum.
-
Blood-Brain Barrier (BBB) Crossing: Increasing the potential for central nervous system (CNS) effects, such as dizziness or lethargy, independent of hypoxia.
Visualization: Metabolic Activation Pathway
Figure 1: Predicted metabolic bioactivation leading to toxicity.
Caption: The metabolic bifurcation of N-substituted anilines. The N-hydroxylation pathway (Red) drives the hematological toxicity.
Safety & Handling Protocols
Every experimental protocol involving this compound must be self-validating—meaning the engineering controls must be verified before the chemical is opened.
Engineering Controls
-
Primary Containment: Handle only inside a certified chemical fume hood or glovebox.
-
Airflow Check: Verify face velocity is > 100 fpm (0.5 m/s) prior to use.
-
Static Control: Use anti-static weighing boats and grounded spatulas, as organic powders can carry static charges leading to dispersion.
Personal Protective Equipment (PPE)
-
Respiratory: If weighing outside a glovebox, use a P3 / N100 particulate respirator.
-
Dermal: Double-gloving is required due to the carrier effect of the ether chain.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged handling.
-
Rationale: Standard nitrile may degrade upon exposure to the glycol ether moiety; double gloving provides a breakthrough buffer.
-
Emergency Response Decision Tree
Figure 2: Immediate actions for exposure scenarios.
Caption: Triage logic for exposure. Note: Methemoglobinemia symptoms (cyanosis/blue skin) may be delayed 1-4 hours.
Environmental Fate & Disposal
-
Aquatic Toxicity: Predicted to be Harmful to Aquatic Life (Category 3) based on aniline derivatives. Do not allow release into drains.[1]
-
Disposal: Incineration is the only approved method. The nitrogen content requires a scrubber-equipped incinerator to prevent NOx release.
-
Protocol: Dissolve in a combustible solvent (e.g., acetone) and label as "Toxic Organic Waste - Nitrogenous."
-
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2,5-Dimethoxyaniline (CAS 102-56-7).[2] Retrieved from
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 7609 (2,5-Dimethoxyaniline). Retrieved from
-
European Chemicals Agency (ECHA). (2024). C&L Inventory: Aniline and its derivatives. Retrieved from
-
Huateng Pharma. (2024). Product Catalog: N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline.[3] Retrieved from
-
Santa Cruz Biotechnology. (2024). Safety Data Sheet: N-Benzyl-2,5-dimethoxyaniline analogs. Retrieved from
Sources
Technical Whitepaper: In Vitro Metabolic Stability Assessment of N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline
Executive Summary
This technical guide outlines the definitive protocol for assessing the in vitro metabolic stability of N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline . Due to the specific structural features of this molecule—specifically the lipophilic N-benzylaniline core coupled with a glycol-ether tail—standard "off-the-shelf" ADME protocols may yield inaccurate intrinsic clearance (
This document provides a tailored experimental framework using Human Liver Microsomes (HLM) to determine the metabolic half-life (
Structural Analysis & Metabolic Predictions
Before initiating wet-lab experiments, one must understand the "Metabolic Soft Spots" (Sites of Metabolism - SOM) inherent to the molecule.
Physicochemical Profile
-
Class: N-benzylaniline derivative.
-
Basicity: Unlike N-benzylphenethylamines (e.g., NBOMe series), the nitrogen atom here is directly attached to the phenyl ring (aniline). This conjugation reduces the pKa (typically ~4–5), making it less basic than its phenethylamine counterparts.
-
Lipophilicity: High. The 2,5-dimethoxy pattern and the ethoxyethoxy tail contribute to significant lipophilicity (
estimated).
Predicted Metabolic Pathways
The compound is expected to undergo extensive Phase I metabolism primarily driven by CYP450 isoforms (CYP3A4, CYP2D6, CYP2C19).
| Metabolic Pathway | Likelihood | Mechanism |
| N-Dealkylation | High | Oxidative cleavage of the C-N bond, releasing 2,5-dimethoxyaniline and 3-(2-ethoxyethoxy)benzaldehyde. This is often the rate-limiting step for N-benzyl secondary amines. |
| O-Dealkylation (Tail) | High | CYP-mediated cleavage of the terminal ethoxy group or the internal ether linkage in the 3-(2-ethoxyethoxy) chain. |
| O-Demethylation | Medium | Removal of methyl groups from the 2,5-dimethoxy ring, likely forming catechols which may undergo subsequent Phase II methylation or glucuronidation. |
| N-Hydroxylation | Low/Toxic | Direct oxidation of the aniline nitrogen. This is a toxicity alert (potential for methemoglobinemia) but usually secondary to dealkylation. |
Experimental Protocol: Microsomal Stability Assay
System Selection: HLM vs. Hepatocytes
For this specific substrate, Human Liver Microsomes (HLM) are the recommended starting system.
-
Reasoning: The primary clearance mechanism is predicted to be CYP450-mediated oxidation.[1] HLMs provide a concentrated source of CYPs without the membrane permeability barriers of hepatocytes, allowing for a direct assessment of metabolic lability.
Critical Reagents & Preparation
-
Test Compound Stock: 10 mM in DMSO.
-
Microsomes: Pooled HLM (mixed gender, min. 50 donors) to average out polymorphism (e.g., CYP2D6 variability).
-
NADPH Regenerating System: Essential for CYP activity.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
The "Depletion Method" Protocol
To minimize NSB artifacts, we utilize a low-protein concentration strategy.
Step-by-Step Workflow:
-
Pre-Incubation:
-
Prepare a reaction mixture containing HLM (0.5 mg/mL final protein conc) and Buffer.
-
Spike Test Compound to a final concentration of 1 µM (keeps DMSO < 0.1%).
-
Equilibrate at 37°C for 5 minutes.
-
Note on NSB: If LogP > 4, consider lowering protein to 0.2 mg/mL to increase the free fraction (
).
-
-
Initiation:
-
Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to start the reaction.
-
Control: Run a parallel incubation without NADPH to detect non-enzymatic degradation (chemical instability).
-
-
Sampling (Time Course):
-
Remove 50 µL aliquots at
minutes.
-
-
Quenching:
-
Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin or Tolbutamide).
-
Why ACN? It precipitates proteins and stops the reaction instantly.
-
-
Processing:
-
Centrifuge at 4,000 rpm for 20 mins at 4°C.
-
Collect supernatant for LC-MS/MS analysis.
-
Visualization of Experimental Workflow
Figure 1: Step-by-step microsomal stability workflow using the substrate depletion method.
Analytical Methodology (LC-MS/MS)[1]
Accurate quantification of the parent depletion is critical. Do not focus on metabolites in the primary stability screen.
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).
-
Ionization: ESI Positive Mode (Secondary amines protonate well).
-
Chromatography: C18 Reverse Phase (e.g., Waters BEH C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes (fast gradient for high throughput).
-
Predicted MRM Transitions:
To set up the method, scan for the molecular ion
-
Parent MW: ~331.4 Da (Estimate based on formula
). -
Q1 Mass: 332.4 (
). -
Q3 Fragments (Predictive):
-
Loss of ethoxy tail.
-
Cleavage of benzyl bond (Tropylium ion formation common in benzyl derivatives).
-
Data Interpretation & Calculations
Calculating Half-Life ( )
Plot the natural logarithm (
Calculating Intrinsic Clearance ( )
This value represents the enzyme's ability to metabolize the drug, normalized to the protein content.
Classification Criteria
| CL_int (µL/min/mg) | Classification | Interpretation |
| < 10 | Low Clearance | High metabolic stability. Likely good oral bioavailability. |
| 10 - 45 | Moderate | Intermediate stability. |
| > 45 | High Clearance | Rapid metabolism. Likely poor oral bioavailability; candidate for prodrug design. |
Metabolic Pathway Mapping
Understanding where the molecule breaks down helps in designing more stable analogs (e.g., deuteration or fluorination).
Figure 2: Predicted Phase I metabolic map. The Red arrow indicates the most likely primary clearance route.
References
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.
-
Di, L., et al. (2008). Experimental design and data analysis of in vitro metabolic stability assays. Current Protocols in Pharmacology, 43(1), 7.8.1-7.8.21.
-
Caspar, A. T., et al. (2018). Metabolism of the tryptamine-derived new psychoactive substances 5-MeO-2-Me-DALT, 5-MeO-2-Me-AL-CHT, and 5-MeO-2-Me-DIPT in human liver microsomes and hepatocytes. Drug Testing and Analysis, 10(2), 296-309. (Relevant for lipophilic amine metabolism protocols).
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.
Sources
Methodological & Application
Preparation of stock solutions for N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline
Application Note: Preparation and Handling of Stock Solutions for N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline
Executive Summary
This guide details the standardized protocol for solubilizing, storing, and dispensing N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline . This compound is a lipophilic secondary amine, structurally characteristic of TRPM8 (Transient Receptor Potential Melastatin 8) antagonists and related ion channel modulators. Due to the presence of the electron-rich dimethoxyaniline core and the hydrophobic benzyl ether tail, this molecule presents specific solubility challenges—namely, poor aqueous solubility and susceptibility to oxidative degradation.
This protocol ensures maximum biological availability while preventing common experimental artifacts such as compound precipitation in aqueous buffers or oxidative degradation during storage.
Chemical Identity & Physicochemical Context
Understanding the molecule's properties is the prerequisite for a stable solution.
-
Chemical Class: Secondary Aniline / Benzyl Ether.
-
Hydrophobicity: High (Predicted LogP > 3.0). The molecule is lipophilic.
-
pKa: The aniline nitrogen is weakly basic. It may form salts (e.g., HCl), but this guide assumes the free base form unless specified.
-
Reactivity: The aniline moiety is sensitive to oxidation (browning) upon prolonged exposure to air and light.
| Property | Specification | Handling Implication |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Recommended for Master Stock (>10 mM). |
| Secondary Solvent | Ethanol (Anhydrous) | Suitable for alternative stocks; higher volatility. |
| Aqueous Solubility | Negligible (< 10 µM) | Do not dissolve directly in water/PBS. |
| Storage | -20°C or -80°C | Store under inert gas (Argon/N2) to prevent oxidation. |
Protocol A: Preparation of Master Stock Solution (DMSO)
Objective: Create a stable, high-concentration "Master Stock" (typically 10 mM or 50 mM) for long-term storage.
Materials:
-
Compound: N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline (Solid).
-
Solvent: DMSO (Anhydrous, Cell Culture Grade, ≥99.9%).
-
Vials: Amber glass vials (borosilicate) with Teflon-lined caps.
-
Gas: Nitrogen or Argon stream (optional but recommended).
Step-by-Step Procedure:
-
Mass Verification: Weigh the solid compound accurately.
-
Note: If the compound is supplied as a thin film in a vial, do not attempt to scrape it out. Dissolve directly in the shipping vial.
-
-
Calculation: Calculate the required volume of DMSO to achieve the target concentration (e.g., 10 mM).
-
Critical: Verify the Molecular Weight (MW) on your specific Certificate of Analysis (CoA), as salt forms (HCl, HBr) significantly alter the mass required.
-
-
Solubilization: Add the calculated volume of DMSO.
-
Vortex vigorously for 30–60 seconds.
-
Sonicate in a water bath at room temperature for 5 minutes.
-
Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. If particulates remain, sonicate for an additional 5 minutes or warm slightly (max 37°C).
-
-
Aliquot & Storage:
-
Divide the Master Stock into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Inert Gas Overlay: Gently blow a stream of Argon or Nitrogen into the headspace of each vial before capping. This prevents the "browning" oxidation typical of anilines.
-
Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
-
Protocol B: Preparation of Working Solutions (In Vitro)
Objective: Dilute the Master Stock into aqueous assay buffer without precipitating the compound.
The "Solvent Crash" Risk: Directly adding a high-concentration DMSO stock (e.g., 50 mM) to a water-based buffer often causes the compound to crash out as invisible micro-precipitates, leading to false negatives in biological assays.
The "Intermediate Dilution" Method (Recommended):
-
Thaw: Thaw the DMSO Master Stock at room temperature. Vortex well.
-
Intermediate Step (100x): Prepare an intermediate dilution in pure DMSO or Ethanol .
-
Example: Dilute 10 mM Master Stock to 100 µM (Intermediate) using DMSO.
-
-
Final Dilution (1x): Dilute the Intermediate solution 1:100 into the pre-warmed assay buffer (e.g., HBSS or PBS) while vortexing the buffer.
-
Final Concentration: 1 µM.[1]
-
Final DMSO Concentration: 0.1% (well-tolerated by most cell lines).
-
-
Clarification: If the assay is sensitive to scattering (e.g., fluorescence), spin the working solution at 10,000 x g for 5 minutes to pellet any micro-aggregates before applying to cells.
Protocol C: In Vivo Formulation (Advanced)
Objective: Solubilize the compound for animal injection (IP or SC) where DMSO limits are strict.
Vehicle Strategy: Lipophilic anilines require a co-solvent/surfactant system. The standard vehicle for TRP channel modulators is the "10:40:50" or "5:5:90" rule.
Recommended Vehicle:
-
10% DMSO (Solubilizer)
-
40% PEG300 or PEG400 (Co-solvent)
-
5% Tween 80 (Surfactant)
-
45% Saline (0.9% NaCl) (Diluent)
Preparation Workflow:
-
Dissolve the pure compound powder in 100% of the calculated DMSO volume . Sonicate until clear.
-
Add the PEG300 and vortex. The solution should remain clear.
-
Add the Tween 80 and vortex.
-
Slowly add the Saline dropwise while vortexing.
-
Warning: If the solution turns milky, the compound has precipitated. You may need to increase the PEG ratio or decrease the compound concentration.
-
Visualization: Workflow & Decision Logic
The following diagrams illustrate the dilution workflow and the decision logic for solvent selection.
Caption: Figure 1. Step-by-step dilution workflow to prevent precipitation shock.
Caption: Figure 2. Troubleshooting logic for compound precipitation.
References & Authoritative Grounding
-
TRPM8 Antagonist Chemistry:
-
Context: The structural motif (N-benzyl-2,5-dimethoxyaniline) is highly specific to TRPM8 antagonists developed for neuropathic pain and cold allodynia.
-
Source: TargetMol.[2] (n.d.). TRPM8 antagonist 2 (Compound 14) Datasheet. Retrieved from (Note: While the exact name varies, the solubility protocols for this class are identical).
-
-
Aniline Solubility & Stability:
-
Context: 2,5-dimethoxyaniline derivatives are prone to oxidation and require specific handling (inert gas, protection from light).
-
Source: Sigma-Aldrich. (2023). 2,5-Dimethoxyaniline Safety Data Sheet & Technical Bulletin. Retrieved from .
-
-
In Vivo Formulation Strategies:
Disclaimer: This Application Note is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
- 1. download.basf.com [download.basf.com]
- 2. TRPM8 antagonist 2 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 3. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPM8 antagonist 2 | C26H26N2O2 | CID 57055437 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesizing N-Benzyl Anilines via Reductive Amination
Introduction: The Strategic Importance of N-Benzyl Anilines and Reductive Amination
N-benzyl aniline scaffolds are privileged structures in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2] The synthesis of these secondary amines presents a classic chemical challenge: the direct N-alkylation of anilines with benzyl halides is notoriously difficult to control, often leading to undesired over-alkylation and the formation of quaternary ammonium salts.[3]
Reductive amination, also known as reductive alkylation, provides a powerful and highly controlled solution to this problem.[4][5] This method is one of the most pivotal C-N bond-forming reactions in the pharmaceutical industry, with some studies indicating it accounts for at least a quarter of such reactions.[6][7][8] The process involves the reaction of a carbonyl compound (in this case, benzaldehyde or a derivative) with an amine (an aniline) to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine.[4][9] This two-step, often one-pot, procedure offers high selectivity for the mono-alkylated product, operational simplicity, and broad substrate scope, making it an indispensable tool for drug development professionals.[3][10]
This guide provides an in-depth exploration of the mechanism, a comparative analysis of common procedures, and detailed, field-proven protocols for the synthesis of N-benzyl anilines.
The Core Mechanism: Imine Formation and Reduction
The success of reductive amination hinges on a two-stage process that occurs in a single reaction vessel. The causality is clear: first, a reversible condensation reaction forms a C=N double bond, which is then irreversibly reduced.
-
Imine/Iminium Ion Formation: Aniline attacks the electrophilic carbonyl carbon of benzaldehyde. This is followed by a series of proton transfers and the elimination of a water molecule to form a Schiff base (an imine). This step is typically catalyzed by mild acid, which protonates the carbonyl oxygen to increase its electrophilicity and later facilitates the dehydration step.[3][11] The resulting imine exists in equilibrium with its protonated form, the iminium ion, which is the key electrophilic species for the reduction step.[12]
-
Reduction: A reducing agent, typically a hydride donor, selectively attacks the electrophilic carbon of the iminium ion.[9] The key to a successful one-pot reaction is a reducing agent that is potent enough to reduce the iminium ion but mild enough to not significantly reduce the starting benzaldehyde.[12] This selectivity prevents the wasteful formation of benzyl alcohol as a byproduct.
Caption: Experimental workflow for the one-pot STAB reductive amination.
Materials:
-
Aniline (1.0 equiv)
-
Benzaldehyde (1.0-1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.3-1.5 equiv)
-
1,2-Dichloroethane (DCE) (or THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen or argon atmosphere, add aniline (e.g., 10 mmol, 0.93 g) and 1,2-dichloroethane (DCE, ~50 mL). Stir the solution until the aniline is fully dissolved.
-
Substrate Addition: Add benzaldehyde (e.g., 10.5 mmol, 1.11 g, 1.05 equiv) to the solution. Stir for 10-20 minutes at room temperature. Causality Note: This allows for the initial formation of the imine-iminium equilibrium before the reducing agent is introduced.
-
Reducer Addition: Carefully add sodium triacetoxyborohydride (STAB) (e.g., 15 mmol, 3.18 g, 1.5 equiv) to the mixture in portions over 5-10 minutes. Safety Note: The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4 to 24 hours. A successful reaction will show the consumption of the starting materials and the appearance of a new, less polar spot corresponding to the N-benzyl aniline product.
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Stir vigorously for 15-30 minutes.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM or EtOAc. Combine the organic layers.
-
Workup - Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl aniline.
Protocol 2: Stepwise Synthesis using Sodium Borohydride (NaBH₄)
This indirect method is advantageous when the starting aldehyde is particularly sensitive to reduction or when over-alkylation with a primary amine is a concern. [13][14]It involves pre-forming the imine before adding the less selective, but more powerful, reducing agent.
Materials:
-
Aniline (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Methanol (MeOH)
-
Sodium Borohydride (NaBH₄) (1.1-1.5 equiv)
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve aniline (e.g., 10 mmol, 0.93 g) and benzaldehyde (e.g., 10 mmol, 1.06 g) in methanol (50 mL). Stir the solution at room temperature. Causality Note: Methanol is an excellent solvent for rapid and often quantitative imine formation from aldehydes without requiring a separate dehydrating agent. [15]Monitor the formation of the imine by TLC or ¹H NMR (disappearance of the aldehyde proton at ~10 ppm). This step usually takes 1-3 hours.
-
Reaction Cooling: Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the subsequent reduction.
-
Reduction: Slowly and portion-wise, add sodium borohydride (e.g., 12 mmol, 0.45 g, 1.2 equiv) to the cooled solution. Safety Note: Hydrogen gas is evolved, ensure adequate ventilation.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours to ensure complete reduction.
-
Workup - Quenching & Concentration: Carefully add deionized water to quench any remaining NaBH₄. Reduce the volume of the solvent on a rotary evaporator to remove most of the methanol.
-
Workup - Extraction: Add more water to the residue and extract three times with DCM or EtOAc.
-
Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
Troubleshooting and Practical Considerations
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive reducing agent (STAB is moisture sensitive).2. Insufficient reaction time.3. Sterically hindered substrates. | 1. Use freshly opened or properly stored STAB.2. Allow the reaction to run longer (up to 24h).3. For hindered substrates, consider heating the reaction (e.g., to 40-50 °C) or switching to a more forceful reductant in a stepwise manner. |
| Significant Benzyl Alcohol Byproduct | 1. Reducing agent is not selective (common with NaBH₄ in one-pot).2. Water present in the reaction mixture hydrolyzing the imine back to the aldehyde, which is then reduced. | 1. Use a more selective reagent like STAB.2. Ensure all reagents and solvents are anhydrous. Use molecular sieves if necessary. |
| Dialkylation Product Observed | The newly formed secondary amine (product) is competing with the starting aniline for reaction with the aldehyde. | 1. Use a 1:1 stoichiometry of aniline to benzaldehyde.2. Consider the stepwise approach (Protocol 2) to consume all the aldehyde before reduction.3. Use a slight excess of the aniline. |
| Difficult Purification | Product and starting materials have similar polarities. | Ensure the reaction goes to completion to minimize starting material contamination. Optimize chromatography conditions (try different solvent systems or buffered silica). |
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
The Reaction Map. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Bommarius, A. S., & Dhepe, P. L. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(15), 5364-5389. Retrieved from [Link]
-
Oreate AI. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. Oreate AI Blog. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]
-
Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]
-
Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. Retrieved from [Link]
-
Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Badcock, M. (2012, July 26). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. Retrieved from [Link]
-
Senthamarai, T., Murugesan, K., & Beller, M. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews. Retrieved from [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Retrieved from [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved from [Link]
-
Reddit user dickydickpick. (2017, December 13). Can someone please explain reductive amination. r/OrganicChemistry. Retrieved from [Link]
-
Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. Retrieved from [Link]
-
ResearchGate. (n.d.). Flow reductive amination to afford N-benzylaniline 16. Retrieved from [Link]
-
Wang, Y., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1073–1081. Retrieved from [Link]
-
Willson, F. G., & Wheeler, T. S. (n.d.). Benzylaniline. Organic Syntheses. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of the reductive amination of benzaldehyde with aniline.... Retrieved from [Link]
-
Menche, D., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synthesis, 48(10), 1531-1546. Retrieved from [Link]
-
Tel-Vered, R., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Tetrahedron Letters, 61(32), 152196. Retrieved from [Link]
-
Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(27), 5651-5656. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope and limitations of the reductive amination of linear alkyl aldehydes.... Retrieved from [Link]
-
Reddy, G. V., & Chandrasekhar, S. (2021). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide─Functional Group Tolerance, Scope, and Limitations. The Journal of Organic Chemistry, 86(24), 18076–18087. Retrieved from [Link]
-
SciSpace. (n.d.). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Retrieved from [Link]
-
Choquesillo-Lazarte, D., et al. (2018). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 130(9), 1-8. Retrieved from [Link]
-
Procter, D. J., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(34), 9215-9221. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Formulation of N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline for in vivo administration
Technical Application Note: Optimized Formulation Strategies for N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline
Part 1: Introduction & Compound Analysis
Compound Identity: N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline Chemical Class: Lipophilic Aniline Derivative / Alkoxybenzylamine Target Application: In vivo administration (IV, IP, SC) for pharmacokinetic or pharmacodynamic profiling (likely TRP channel modulation or similar sensory neuron targets).
Physicochemical Challenges: This molecule presents a classic "brick dust" profile common in early-stage drug discovery:
-
High Lipophilicity (LogP ~3.5–4.5): The presence of two aromatic rings and the ethoxyethoxy chain drives high partition into lipid bilayers but poor aqueous solubility.
-
Weak Basicity (pKa ~4.0–5.0): The aniline nitrogen is a very weak base. At physiological pH (7.4), the molecule will remain predominantly uncharged (neutral), drastically reducing its solubility compared to acidic environments.
-
Oxidation Potential: The electron-rich 2,5-dimethoxyaniline core is susceptible to oxidative degradation (turning dark/purple) upon prolonged exposure to light or air in solution.
Formulation Goal: To create a stable, homogenous vehicle that solubilizes the compound at effective doses (1–10 mg/kg) without causing precipitation upon contact with physiological fluids or inducing vehicle-related toxicity.
Part 2: Pre-Formulation Assessment
Before preparing the final vehicle, you must validate the compound's behavior in your specific lot.
Protocol A: Solubility Profiling (The "Drop-Wise" Test) Do not skip this step. It saves animals and compound.
-
Weigh 1 mg of compound into a clear glass vial.
-
Add DMSO in 10 µL increments, vortexing heavily between additions.
-
Calculate maximal solubility (
).-
Target: >20 mg/mL in DMSO is required for high-load formulations.
-
-
Repeat with Ethanol (absolute) and PEG 400 .
Data Output Template:
| Solvent | Solubility (mg/mL) | Visual Appearance | Suitability |
| DMSO | > 50 mg/mL (Expected) | Clear, yellow/colorless | Primary Solvent |
| Ethanol | ~ 10-30 mg/mL | Clear | Secondary Solvent |
| PEG 400 | ~ 5-10 mg/mL | Viscous, clear | Co-solvent |
| PBS (pH 7.4) | < 0.01 mg/mL | Cloudy/Precipitate | Diluent Only |
Part 3: Recommended Formulation Protocols
Based on the chemotype, two formulation systems are recommended. System 1 is the standard for acute dosing. System 2 is for higher doses or repeated administration.
System 1: The "Golden Triad" (DMSO / PEG / Saline)
Best for: IP or IV administration; Acute studies. Composition: 10% DMSO / 40% PEG 400 / 50% Saline (v/v)
Step-by-Step Protocol:
-
Calculate: Determine the total volume required. (e.g., for 10 mice @ 20g, dosing 5 mL/kg -> 1 mL total volume. Prepare 1.5 mL to account for dead volume).
-
Solubilization (The Critical Step):
-
Weigh the required amount of N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline.
-
Add the calculated volume of 100% DMSO .
-
Action: Vortex and sonicate (water bath, 37°C) until completely dissolved. The solution must be crystal-clear.
-
-
Stabilization:
-
Add PEG 400 (or PEG 300) slowly to the DMSO concentrate.
-
Action: Vortex for 30 seconds. The solution may warm slightly.
-
-
Dilution (The Danger Zone):
-
While vortexing the DMSO/PEG mixture, slowly add the Warm Saline (37°C) dropwise.
-
Why Warm? Cold saline shocks the solubility equilibrium, causing immediate precipitation.
-
Why Dropwise? Prevents local regions of high water content that trigger nucleation.
-
-
Final Check: Inspect against a light source. If cloudy (Tyndall effect), sonicate for 5 minutes. If it remains cloudy, the concentration is too high for this vehicle.
System 2: Lipid-Based Microemulsion (Tween/Labrasol)
Best for: Oral (PO) or IP; High-dose toxicity studies. Composition: 5% Ethanol / 10% Tween 80 / 85% Saline
Step-by-Step Protocol:
-
Dissolve compound in Ethanol (5% of final volume). Sonicate.[1]
-
Add Tween 80 (10% of final volume). Vortex until a homogenous syrup forms.
-
Add Saline (85%) in a steady stream while vortexing.
-
Note: This will likely form a micellar solution (slightly opalescent is acceptable, but no visible chunks).
Part 4: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct vehicle based on your specific dose requirements.
Caption: Decision tree for selecting the optimal vehicle based on dose requirements and solubility thresholds.
Part 5: Critical Quality Control (QC)
1. The "Syringe Test" (Self-Validation): Before injecting an animal, draw the formulation into the exact needle gauge (e.g., 27G) you will use. Let it sit for 5 minutes. Push a small amount out.
-
Pass: Liquid flows freely, no clogging.
-
Fail: Needle clogs or visible crystals appear at the tip. (This indicates the solvent is evaporating or the compound is precipitating in the dead space).
2. pH Verification: Check the pH of the final formulation using a micro-strip.
-
Target: pH 6.0 – 8.0.
-
Risk: If pH < 4 or > 9, you risk tissue necrosis (IP/SC) or hemolysis (IV). If the pH is too high, the aniline may precipitate.
3. Stability Window: Prepare this formulation fresh daily .
-
Reasoning: The "2,5-dimethoxyaniline" moiety is electron-rich and prone to oxidation. If the solution turns pink/purple over time, it has degraded.
-
Mitigation: Store the DMSO stock solution at -20°C, protected from light (amber vials).
Part 6: In Vivo Administration Parameters
| Parameter | Mouse (20g) | Rat (250g) | Notes |
| Max Vol (IV) | 5 mL/kg (100 µL) | 5 mL/kg (1.25 mL) | Inject slowly (10-20 sec) to prevent solvent shock. |
| Max Vol (IP) | 10 mL/kg (200 µL) | 10 mL/kg (2.5 mL) | DMSO > 20% can cause peritoneal irritation/pain. |
| Max Vol (PO) | 10 mL/kg (200 µL) | 10 mL/kg (2.5 mL) | Use a flexible gavage needle. |
| Vehicle Toxicity | DMSO < 10% | DMSO < 10% | High DMSO/PEG can modulate TRP channels independently (False Positives). |
Important Note on TRP Channels: If this compound is being tested for TRP channel activity (e.g., TRPM8), be aware that DMSO and Ethanol can independently activate or sensitize certain TRP channels at high concentrations. Always run a "Vehicle Only" control group to subtract this baseline effect.
References
-
Neubig, R. R., et al. (2003). "International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification. XXXVIII. Update on Terms and Symbols in Quantitative Pharmacology." Pharmacological Reviews. Link
-
Strickley, R. G. (2004). "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research. Link
-
Patel, R., et al. (2011). "TRPM8 antagonists: A review of patent literature." Expert Opinion on Therapeutic Patents. (Provides context on vehicle tolerance for TRPM8 antagonists). Link
-
TargetMol. (2024). "TRPM8 Antagonist Formulation Data." (Reference for standard 10/40/50 vehicle protocols for this chemical class). Link
Sources
Validation & Comparative
A Researcher's Guide to 1H-NMR Interpretation: Deconvoluting the Spectrum of N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy stands as a cornerstone for its ability to provide detailed information about the molecular structure of a compound.[1][2] This guide offers an in-depth, practical comparison of predicted versus experimental ¹H-NMR data for the molecule N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline, providing researchers with a framework for interpreting complex spectra.
The Foundational Principles of ¹H-NMR Spectroscopy
¹H-NMR spectroscopy operates on the principle of nuclear magnetic resonance, where the magnetic properties of hydrogen nuclei (protons) are exploited.[2][3] When placed in a strong magnetic field, these nuclei can exist in different spin states. The application of radiofrequency pulses allows for the transition between these states, and the subsequent relaxation process generates a signal that is detected and transformed into a spectrum.[3][4]
Four key pieces of information can be gleaned from a ¹H-NMR spectrum:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[5][6][7] Protons in electron-rich environments are shielded and appear at lower ppm values (upfield), while those in electron-poor environments are deshielded and appear at higher ppm values (downfield).[7]
-
Integration: The area under a signal is proportional to the number of protons it represents.[1][8][9][10] This provides a relative ratio of the different types of protons in the molecule.[1][8][11]
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the influence of neighboring, non-equivalent protons.[1][5] The "n+1 rule" is a common heuristic, where 'n' is the number of neighboring protons.[5]
-
Coupling Constant (J): This is the distance between the split peaks in a multiplet, measured in Hertz (Hz).[3][12][13] It provides information about the connectivity and spatial relationship between coupled protons.[5][13]
Structural Analysis of N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline
Before delving into the spectral data, a thorough understanding of the molecule's structure is essential.
Figure 1. Chemical structure of N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline.
N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline possesses several distinct proton environments, which are expected to give rise to a complex but interpretable ¹H-NMR spectrum. These include protons on the two aromatic rings, the benzylic methylene bridge, the ethoxyethoxy side chain, the methoxy groups, and the amine proton.
Predicted ¹H-NMR Spectral Data
Based on established chemical shift ranges and coupling patterns for similar functional groups, a predicted ¹H-NMR spectrum can be constructed.[6][7][14][15][16]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| Aromatic (2,5-dimethoxyaniline ring) | 6.5 - 7.0 | m | 3H |
| Aromatic (benzyl ring) | 6.8 - 7.3 | m | 4H |
| -NH- | ~4.0 - 5.0 (broad) | s (broad) | 1H |
| -N-CH₂-Ar | ~4.3 | s | 2H |
| -O-CH₂-CH₂-O- | ~3.7 | t | 2H |
| -O-CH₂-CH₂-O- | ~4.1 | t | 2H |
| -O-CH₂-CH₃ | ~3.5 | q | 2H |
| Ar-OCH₃ (x2) | ~3.8 | s | 6H |
| -O-CH₂-CH₃ | ~1.2 | t | 3H |
Experimental ¹H-NMR Data and Interpretation
While a predicted spectrum provides a valuable starting point, experimental data is the ultimate arbiter of molecular structure. The following table presents a hypothetical experimental ¹H-NMR dataset for N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline, followed by a detailed interpretation.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 7.25 - 6.70 | m | 7H | Aromatic Protons |
| 2 | 4.85 | br s | 1H | -NH- |
| 3 | 4.32 | s | 2H | -N-CH₂-Ar |
| 4 | 4.10 | t, J = 4.8 Hz | 2H | -O-CH₂-CH₂-O- |
| 5 | 3.80 | s | 3H | Ar-OCH₃ |
| 6 | 3.78 | s | 3H | Ar-OCH₃ |
| 7 | 3.72 | t, J = 4.8 Hz | 2H | -O-CH₂-CH₂-O- |
| 8 | 3.55 | q, J = 7.0 Hz | 2H | -O-CH₂-CH₃ |
| 9 | 1.21 | t, J = 7.0 Hz | 3H | -O-CH₂-CH₃ |
Detailed Interpretation:
-
Aromatic Region (7.25 - 6.70 ppm): The complex multiplet integrating to 7 protons corresponds to the aromatic protons on both the 2,5-dimethoxyaniline and the benzyl rings.[17][18] The overlapping signals in this region are expected due to the similar electronic environments of the aromatic protons.[19][20]
-
Amine Proton (4.85 ppm): The broad singlet at 4.85 ppm is characteristic of an N-H proton.[5][21][22] The broadness is often due to quadrupole broadening from the nitrogen nucleus and/or chemical exchange with trace amounts of water in the solvent.[5][21]
-
Benzylic Protons (4.32 ppm): The singlet at 4.32 ppm, integrating to 2 protons, is assigned to the benzylic methylene group (-N-CH₂-Ar). Its downfield shift is due to the deshielding effects of the adjacent nitrogen and aromatic ring.
-
Ethoxyethoxy Protons (4.10, 3.72, 3.55, 1.21 ppm):
-
The two triplets at 4.10 and 3.72 ppm, each integrating to 2 protons, are assigned to the two methylene groups of the ethoxyethoxy moiety (-O-CH₂-CH₂-O-). The protons on carbons adjacent to oxygen are deshielded, resulting in their downfield chemical shifts.[21][23] The triplet multiplicity arises from coupling to the adjacent methylene group.
-
The quartet at 3.55 ppm (2H) and the triplet at 1.21 ppm (3H) are characteristic of an ethoxy group (-O-CH₂-CH₃). The methylene protons are split into a quartet by the three neighboring methyl protons, and the methyl protons are split into a triplet by the two neighboring methylene protons.
-
-
Methoxy Protons (3.80 and 3.78 ppm): The two sharp singlets at 3.80 and 3.78 ppm, each integrating to 3 protons, are assigned to the two methoxy groups on the aniline ring. The slight difference in their chemical shifts suggests they are in slightly different electronic environments.
Experimental Protocol for ¹H-NMR Data Acquisition
To ensure high-quality, reproducible data, a standardized experimental protocol is crucial.
Figure 2. Workflow for ¹H-NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline.[24]
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[24][25] Deuterated solvents are used to avoid large solvent signals in the ¹H-NMR spectrum.
-
If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to prevent magnetic field distortions.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[24]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.[26][27]
-
Shim the magnetic field to optimize its homogeneity, which results in sharp, well-resolved peaks.[26][27]
-
Tune and match the probe to the correct frequency for protons.[26][27]
-
Acquire the Free Induction Decay (FID) signal by applying a series of radiofrequency pulses and recording the response.[4][28] The number of scans can be increased to improve the signal-to-noise ratio.[26]
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.[28][29][30]
-
Phase the spectrum to ensure that all peaks are in the absorptive mode.[26]
-
Apply a baseline correction to obtain a flat baseline.[26]
-
Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.
-
Integrate the area under each signal to determine the relative number of protons.[26]
-
Perform peak picking to identify the exact chemical shift of each peak and analyze the coupling patterns to determine coupling constants.[26][31]
-
Conclusion
The interpretation of ¹H-NMR spectra is a powerful tool for the structural elucidation of organic molecules. By systematically analyzing the chemical shifts, integrations, multiplicities, and coupling constants, a detailed picture of the molecular architecture can be constructed. This guide has provided a comprehensive overview of the ¹H-NMR analysis of N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline, from theoretical prediction to experimental interpretation and data acquisition. For researchers in drug development and related fields, a thorough understanding of these principles is indispensable for advancing their scientific endeavors.
References
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]
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University of Calgary. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]
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University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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University of California, Davis. (n.d.). ¹H NMR - Integration. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
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Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.4: Integration of ¹H NMR Absorptions - Proton Counting. Retrieved from [Link]
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ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]
-
JEOL. (n.d.). NMR Basics for the absolute novice. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.4 Chemical Shifts in ¹H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]
-
University of Rochester. (2026). How to Get a Good ¹H NMR Spectrum. Retrieved from [Link]
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JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Chemistry with Caroline. (2021, October 4). How to Interpret Integration in the ¹H NMR (O Chem). [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, July 24). Introduction to Proton NMR. Retrieved from [Link]
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Wishart, D. S., et al. (2010, March 15). A sample preparation protocol for ¹H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed. Retrieved from [Link]
-
University of Washington. (2021, March 24). Interpreting Aromatic NMR Signals. [Video]. YouTube. Retrieved from [Link]
-
TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. [Video]. YouTube. Retrieved from [Link]
-
Keeler, J. (n.d.). NMR Data Processing. In eMagRes. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
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Reich, H. J. (2020, February 14). NMR Spectroscopy – ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
JoVE. (2024, April 4). Video: ¹H NMR Signal Integration: Overview. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]
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Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Retrieved from [Link]
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Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link]
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Fitzpatrick, M. (2015, October 17). 1D ¹H NMR data processing. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Reich, H. J. (n.d.). ¹H NMR Coupling Constants. Organic Chemistry Data. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). CHEM 344 ¹H-NMR chemical shift table.pdf. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). ¹H NMR tables. Retrieved from [Link]
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OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Hoye, T. R., et al. (2002). A Method for Easily Determining Coupling Constant Values: An Addendum to “A Practical Guide to First-Order Multiplet Analysis in ¹H NMR Spectroscopy”. The Journal of Organic Chemistry, 67(10), 3057-3060. Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). Measuring ¹H NMR Spectra. Retrieved from [Link]
-
ResearchGate. (2020, December 6). Coupling constant in HNMR spectroscopy. Retrieved from [Link]
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University of California, San Diego. (n.d.). NMR Data Acquisition and Processing Procedure. Retrieved from [Link]
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Oregon State University. (2020, February 7). Spectroscopy of Amines. Retrieved from [Link]
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Jasperse, C. (n.d.). The four facets of ¹H NMR spectroscopy. Retrieved from [Link]
-
Max Planck Institute. (n.d.). Supporting Information. Retrieved from [Link]
-
Stoltz, B. M., et al. (n.d.). SUPPORTING INFORMATION Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2,5-Diethoxyaniline. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5-Dimethoxyaniline. In PubChem. Retrieved from [Link]
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IR spectroscopy peaks for N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline identification
Technical Comparison Guide: IR Spectroscopic Profiling of N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline
Executive Summary & Scope
This guide provides a technical framework for the identification of N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline (
Unlike standard spectral libraries that provide static matches, this guide utilizes a Comparative Fragment Analysis approach. By analyzing the spectroscopic shifts from its synthetic precursors—2,5-dimethoxyaniline and 3-(2-ethoxyethoxy)benzaldehyde —we establish a self-validating identification protocol. This method is critical for researchers verifying the success of reductive amination reactions where distinguishing the secondary amine product from unreacted starting materials is the primary challenge.
Structural Dissection & Spectral Zones
To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent pharmacophores. The target molecule is a secondary aromatic amine featuring a benzyl linker and an ethoxyethoxy tail .
The Three Critical Spectral Zones
| Zone | Wavenumber ( | Key Functional Group | Diagnostic Value |
| High Frequency | 3200 – 3500 | N-H Stretch (Secondary) | Differentiation: Distinguishes product (singlet) from aniline precursor (doublet). |
| C-H Region | 2800 – 3100 | Confirmation: The ethoxyethoxy tail adds significant | |
| Fingerprint | 1000 – 1700 | C=C, C-N, C-O-C | Validation: Absence of C=O (aldehyde) and presence of ether bands. |
Comparative Peak Analysis: Target vs. Alternatives
The following table contrasts the target molecule against its specific synthetic precursors. This serves as the primary "Alternative" comparison for Process Analytical Technology (PAT) applications.
Table 1: Differential IR Peak Assignments
| Functional Group | Precursor A (2,5-Dimethoxyaniline) | Precursor B (Aldehyde Derivative) | TARGET PRODUCT (Secondary Amine) | Shift / Note |
| N-H Stretch | Doublet (3350 & 3450 | Absent | Singlet (~3300–3350 | Critical: Collapse of doublet to weak singlet confirms secondary amine formation. |
| C=O Stretch | Absent | Strong (~1680–1700 | ABSENT | Disappearance of carbonyl is the primary indicator of reaction completion. |
| C=N Stretch | Absent | Transient Intermediate | Absent | Imine intermediate (1640 |
| C-O Stretch | ~1200–1225 | ~1260 | Multiple Bands (1100–1260 | Summation of methoxy (ring) and aliphatic ether (tail) signals. |
| C-H ( | Weak (Methoxy only) | Moderate | Strong (2850–2950 | Increased intensity due to the added ethoxyethoxy chain. |
Technical Insight: The most common error in identifying this compound is confusing the secondary amine N-H stretch (which is often weak) with trace moisture. Always dry samples thoroughly before analysis.
Visualizing the Identification Logic
The following diagram illustrates the logical flow for determining if the isolated product is the target secondary amine or a mixture of precursors.
Figure 1: Decision tree for distinguishing N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline from synthetic precursors.
Experimental Protocol: ATR-FTIR
To ensure reproducibility, follow this self-validating protocol. This method minimizes sampling error common with KBr pellets (e.g., moisture interference).
Equipment: FTIR Spectrometer with Diamond or ZnSe ATR Accessory.
Step-by-Step Methodology:
-
Background Scan: Clean the crystal with isopropanol. Collect a background air spectrum (32 scans, 4
resolution). -
Sample Prep:
-
Solids: Place ~5 mg of the amine hydrochloride salt or freebase directly on the crystal. Apply high pressure clamp.
-
Oils (Freebase): Apply a thin film. Ensure no air bubbles are trapped.
-
-
Acquisition: Collect sample spectrum (32 scans).
-
Baseline Correction: Apply automatic baseline correction if the baseline drifts due to scattering (common in oils).
-
Validation Check (Self-Correction):
-
Check: Look at 2350
. If doublet is inverted or strong, re-run background. -
Check: Look at 1680
. If a peak exists, perform a TLC or LC-MS check for aldehyde contamination.
-
Mechanistic Pathway & Spectral Evolution
Understanding how the spectrum evolves during synthesis helps in troubleshooting.
Figure 2: Spectral evolution during Reductive Amination. The disappearance of C=O and conversion of C=N to C-N are key checkpoints.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for functional group assignments).
-
NIST Chemistry WebBook. (2025). IR Spectrum of 2,5-Dimethoxyaniline. National Institute of Standards and Technology.[2] Available at: [Link]
-
NIST Chemistry WebBook. (2025). IR Spectrum of 3-ethoxy-2-hydroxybenzaldehyde (Analogue Reference). National Institute of Standards and Technology.[2] Available at: [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for validating identification methods). Available at: [Link]
Sources
A Comparative Guide to Purity Verification of N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive comparison of analytical methodologies for the robust purity verification of N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline. We delve into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The narrative emphasizes an orthogonal analytical strategy, grounded in first principles and aligned with international regulatory standards, to ensure a comprehensive and trustworthy assessment of compound purity for research and development applications.
Introduction: The Imperative for Rigorous Purity Assessment
N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline is a complex molecule featuring multiple functional groups: a secondary amine, two ether linkages, and a dimethoxy-substituted aniline ring. In the context of drug discovery and development, even minute impurities can significantly alter pharmacological activity, toxicity profiles, and experimental reproducibility. Therefore, establishing the purity of such a compound is not merely a quality control checkpoint but a fundamental requirement for valid scientific outcomes. This guide moves beyond simple protocol recitation to explain the causality behind methodological choices, enabling researchers to build a self-validating system for purity verification.
Synthetic Provenance and Potential Impurity Profile
A comprehensive purity analysis begins with an understanding of the compound's synthetic route. The target molecule is logically synthesized via a reductive amination pathway, a common and efficient method for C-N bond formation.[1] This understanding is critical as it allows us to anticipate likely process-related impurities.
The probable synthesis involves the condensation of 3-(2-ethoxyethoxy)benzaldehyde (I) with 2,5-dimethoxyaniline (II) to form an intermediate Schiff base (imine) (III) , which is then reduced to the final secondary amine product (IV) .
Caption: Probable synthetic route via reductive amination.
This pathway immediately suggests a profile of potential impurities that must be monitored:
-
Unreacted Starting Materials: Residual 3-(2-ethoxyethoxy)benzaldehyde (I) and 2,5-dimethoxyaniline (II) .
-
Intermediate Species: Unreduced Schiff base (imine) (III) , a common impurity if the reduction step is incomplete.[2]
-
By-products: Impurities arising from the specific reducing agent used or from side reactions involving the solvent.[3]
An effective analytical strategy must be capable of separating and detecting not only the target molecule but also these structurally similar, process-related impurities.
An Orthogonal Analytical Strategy: A Multi-faceted Approach to Purity
No single analytical technique can provide a complete picture of a compound's purity. We advocate for an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This creates a self-validating system where the strengths of one method compensate for the limitations of another.
-
Chromatographic Techniques (HPLC, GC-MS): Provide separation of the target compound from its impurities, offering quantitative data on relative purity (e.g., area percent).
-
Spectroscopic Techniques (NMR, FTIR): Provide structural confirmation of the main component and can help identify the structure of unknown impurities.
Comparative Analysis of Core Analytical Techniques
This section details the primary methods for purity verification, comparing their principles, performance, and specific utility for N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline.
High-Performance Liquid Chromatography (HPLC-UV)
Principle & Purpose: HPLC is the cornerstone for quantitative purity assessment of non-volatile organic molecules. It separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase.[4] For this molecule, a reversed-phase HPLC (RP-HPLC) method with UV detection is the primary choice due to the presence of strong UV-absorbing aromatic rings.
Expertise & Causality:
-
Column Choice: A C18 (octadecylsilane) column is selected for its hydrophobic stationary phase, which effectively retains the largely non-polar target molecule.
-
Mobile Phase: A gradient elution using acetonitrile and water is optimal. A gradient is necessary to ensure that both potentially more polar (starting materials) and less polar (target molecule) compounds are eluted with good peak shape in a reasonable time.[5][6] A buffer (e.g., 0.1% formic acid or ammonium acetate) is added to control the ionization state of the secondary amine, ensuring consistent retention times and preventing peak tailing.
-
Detection: The dimethoxyaniline and benzyl moieties provide strong chromophores. A Diode Array Detector (DAD) is superior to a single-wavelength UV detector, as it provides spectral data for each peak, aiding in peak purity assessment and impurity identification.[7] Wavelengths around 254 nm and 280 nm are likely to provide high sensitivity.
Experimental Protocol: RP-HPLC-UV for Purity Determination
-
Instrumentation: HPLC system with gradient pump, autosampler, column thermostat, and Diode Array Detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Program:
-
Start at 30% B, hold for 1 min.
-
Linear ramp to 95% B over 15 min.
-
Hold at 95% B for 5 min.
-
Return to 30% B over 1 min.
-
Re-equilibrate for 3 min.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL.
-
Detection: DAD, 210-400 nm. Monitor at 254 nm for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Purpose: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Separation occurs in a capillary column based on boiling point and polarity, and detection by mass spectrometry provides definitive mass-to-charge ratio (m/z) and fragmentation patterns, acting as a molecular fingerprint.[8] It is exceptionally well-suited for detecting volatile starting materials or low-molecular-weight by-products.
Expertise & Causality:
-
Applicability: While many amines can be problematic for GC due to their polarity causing peak tailing, this N-benzylated secondary amine should have sufficient volatility and thermal stability for analysis.[9][10]
-
Column Choice: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5MS or HP-5MS) is a robust, general-purpose choice that will separate compounds primarily based on boiling point.[8]
-
Inlet Temperature: A temperature of ~280 °C is a good starting point to ensure complete volatilization without causing thermal degradation.
-
Ionization: Electron Ionization (EI) at 70 eV is standard. It provides reproducible fragmentation patterns that can be compared against spectral libraries for impurity identification.
Experimental Protocol: GC-MS for Volatile Impurity Profiling
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial temperature 150 °C, hold for 1 min.
-
Ramp at 15 °C/min to 300 °C.
-
Hold at 300 °C for 5 min.
-
-
Injector: Splitless mode (for trace analysis), 280 °C.
-
Sample Preparation: Dissolve sample in ethyl acetate or dichloromethane to ~1 mg/mL.
-
MS Parameters:
-
Transfer Line: 290 °C.
-
Ion Source: 230 °C (EI).
-
Scan Range: 40-550 amu.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Purpose: NMR spectroscopy is unparalleled for unambiguous structure elucidation. It provides detailed information about the chemical environment of each nucleus (¹H, ¹³C). For purity, its primary roles are definitive identity confirmation of the main peak seen in chromatography and as a potential quantitative tool (qNMR).
Expertise & Causality:
-
¹H NMR: Confirms the presence of all expected proton groups (aromatic, methylene, methoxy, ethoxy) and their connectivity through spin-spin coupling. The integral of the peaks should correspond to the number of protons, providing a preliminary check on purity. The absence of signals corresponding to aldehyde protons (~9-10 ppm) from the starting material is a key indicator of reaction completion.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. The number of unique carbon signals should match the structure.
-
Quantitative NMR (qNMR): With the inclusion of a certified internal standard of known purity and concentration, ¹H NMR can be used as a primary ratio method to determine the absolute purity (mass fraction) of the target compound, independent of its own reference standard.
Expected ¹H NMR Signals (Illustrative):
-
Aromatic Protons: Multiple signals between ~6.5-7.5 ppm.
-
Benzyl CH₂: A singlet or doublet around ~4.3 ppm.
-
Ethoxy O-CH₂-CH₃: A triplet and quartet around ~1.2 ppm and ~3.6 ppm, respectively.
-
Ethoxyethoxy O-CH₂-CH₂-O: Multiple signals in the ~3.7-4.1 ppm range.
-
Dimethoxy O-CH₃: Two singlets around ~3.8 ppm.
-
Amine N-H: A broad singlet, variable chemical shift.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Purpose: FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. It is an excellent, rapid technique for identity confirmation but is not suitable for quantifying impurities unless they possess a unique and strong absorption band absent in the main compound.
Expertise & Causality: Its primary utility here is to quickly confirm the success of the final reduction step. The disappearance of the strong C=N (imine) stretch (around 1640-1690 cm⁻¹) and the appearance of the N-H stretch (around 3300-3500 cm⁻¹) is a clear indicator of the conversion of the intermediate (III) to the product (IV) .[11][12]
Expected Key FTIR Absorption Bands:
-
N-H Stretch (Secondary Amine): ~3300-3500 cm⁻¹ (moderate, sharp).
-
Aromatic C-H Stretch: ~3000-3100 cm⁻¹.
-
Aliphatic C-H Stretch: ~2850-3000 cm⁻¹.
-
Aromatic C=C Bends: ~1500-1600 cm⁻¹.
-
C-O Ether Stretch: ~1050-1250 cm⁻¹ (strong).
Data Presentation: A Comparative Summary
The performance and application of these techniques are summarized below.
| Parameter | HPLC-UV | GC-MS | NMR Spectroscopy | FTIR Spectroscopy |
| Primary Use | Quantitative Purity & Impurity Profiling | Volatile Impurity ID & Quantification | Structural Confirmation & Absolute Quantification (qNMR) | Functional Group ID & Reaction Monitoring |
| Typical LOQ | ~0.01 - 0.05% (Area %) | ~0.01 - 0.05% | ~0.1 - 1% (for impurity detection) | > 1-5% |
| Key Strengths | High precision, robust, widely applicable for non-volatiles. | High specificity (MS), excellent for volatile impurities. | Unambiguous structure proof, primary method potential. | Fast, simple, non-destructive. |
| Key Limitations | Requires a reference standard for identity, may not separate all isomers. | Compound must be volatile and thermally stable. | Lower sensitivity for trace impurities, complex mixtures are difficult. | Not quantitative, low sensitivity. |
| Best For Detecting | Starting materials, imine intermediate, non-volatile by-products. | Residual solvents, volatile starting materials. | Structural integrity, major impurities. | Conversion of imine to amine. |
Trustworthiness: A Self-Validating System through Method Validation
To ensure the trustworthiness of the primary quantitative method (HPLC), it must be validated according to established guidelines such as ICH Q2(R1).[13][14] This process demonstrates that the analytical procedure is suitable for its intended purpose.
Caption: Key parameters for analytical method validation per ICH Q2(R1).
A validated method provides documented evidence of:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities.
-
Linearity & Range: Proportionality of detector response to concentration over a defined range (e.g., LOQ to 120% of the target concentration).[14]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
LOD/LOQ: The lowest amount of analyte that can be detected and quantitated with suitable precision and accuracy.
-
Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
Verifying the purity of N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline demands a multi-pronged, orthogonal strategy. RP-HPLC-DAD serves as the primary tool for quantitative purity assessment, capable of separating the target compound from key process-related impurities. Its performance and reliability must be underpinned by a thorough method validation following ICH Q2(R1) guidelines. GC-MS complements this by offering superior detection and identification of volatile impurities. Finally, NMR and FTIR spectroscopy provide the definitive structural confirmation that is essential for ensuring the compound's identity. By integrating these techniques, researchers can establish a robust, self-validating system that ensures the quality and integrity of their material, thereby safeguarding the reliability of their scientific research.
References
-
USP-NF. (2023, November 1). 〈621〉 Chromatography. [Link]
-
Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
DSDP Analytics. (n.d.). USP <621> Chromatography. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Waters Corporation. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Retrieved from [Link]
-
Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
-
Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ResearchGate. (2018, March). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
JETIR. (n.d.). Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline derivatives. Retrieved from [Link]
-
ACS Publications. (2009, July 28). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
Agilent. (n.d.). Developing a UHPLC method for UV-based detection and quantification of primary aromatic amines in low concentrations. Retrieved from [Link]
-
LCGC International. (2026, February 9). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]
-
WordPress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]
-
Elsevier. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Retrieved from [Link]
-
Phenomenex. (2022, May 20). Ethanolamine Analysis by GC-MS using a Zebron ZB-5MSplus. Retrieved from [Link]
-
SpectraBase. (n.d.). N,N-Dibenzylaniline - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
-
PubMed. (2010, January 13). High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry. Retrieved from [Link]
-
SciELO. (n.d.). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Retrieved from [Link]
-
Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]
-
MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
-
Shimadzu. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
-
NIST. (n.d.). Benzenemethanamine, N-phenyl-. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]
-
Environmental Monitoring and Technology Project. (n.d.). III Analytical Methods. Retrieved from [Link]
-
DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information Total synthesis of ent-pavettamine NMR data of all compounds. Retrieved from [Link]
-
Caltech. (n.d.). SUPPORTING INFORMATION Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethoxyaniline. Retrieved from [Link]
Sources
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- 2. reddit.com [reddit.com]
- 3. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 4. uni-onward.com.tw [uni-onward.com.tw]
- 5. lcms.cz [lcms.cz]
- 6. waters.com [waters.com]
- 7. lcms.cz [lcms.cz]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
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- 10. bre.com [bre.com]
- 11. jetir.org [jetir.org]
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- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. database.ich.org [database.ich.org]
Comparative Receptor Selectivity Profiles of N-Benzyl Anilines
[1][2]
Executive Summary: Scaffold Distinction & Primary Targets
The N-benzyl aniline scaffold consists of an aniline (phenylamine) moiety alkylated with a benzyl group. The absence of the ethyl spacer (found in phenethylamines) fundamentally alters the receptor binding landscape, shifting affinity from G-protein coupled serotonin receptors (GPCRs) to enzymatic active sites and intracellular chaperones.
| Scaffold Class | Core Structure | Primary Target | Secondary Target | Key Mechanism |
| N-Benzyl Aniline | Ph-NH-CH₂-Ph | AChE / BuChE | Sigma-1, hCA I/II | Dual-site binding (CAS & PAS) |
| N-Benzyl Phenethylamine | Ph-CH₂-CH₂-NH-CH₂-Ph | 5-HT2A / 5-HT2C | 5-HT1A, D2 | Orthosteric Agonism |
Critical Insight: The "SAR Cliff" is defined by the linker length. Extending the aniline nitrogen-to-phenyl distance by two carbons (transforming aniline to phenethylamine) confers high affinity for 5-HT2A receptors (Ki < 1 nM for 25I-NBOMe). Conversely, the constricted N-benzyl aniline scaffold favors the "gorge" geometry of Acetylcholinesterase.
Comparative Selectivity Profiles (Quantitative Data)
The following data aggregates potency values (IC50 and Ki) from recent medicinal chemistry literature, highlighting the selectivity of N-benzyl anilines for enzymatic inhibition over serotonergic binding.
Table 1: Cholinesterase & Carbonic Anhydrase Inhibition Profile
Targeting Alzheimer's pathology and Glaucoma/Epilepsy models.
| Compound Derivative | Substituent (Aniline Ring) | Substituent (Benzyl Ring) | AChE IC50 (nM) | hCA I IC50 (nM) | hCA II IC50 (nM) | Selectivity (AChE/hCA II) |
| NBA-01 (Ref) | 4-Cl | H | 182.4 | 243.1 | 298.5 | ~0.6 (Mixed) |
| NBA-05 | H | 4-Cl | 40.6 | 633.5 | 511.2 | 12.5 (AChE Selective) |
| NBA-08 | 4-Me | 4-F | 520.2 | 415.0 | 380.1 | Non-selective |
| Donepezil (Ctrl) | -- | -- | 14.0 | >10,000 | >10,000 | Highly Selective |
Data Source: Synthesized from inhibition profiles of N-benzyl-4-chloroaniline derivatives [1, 3].[1]
Table 2: Receptor Binding Affinity Contrast (N-Benzyl Aniline vs. NBOMe)
Demonstrating the loss of 5-HT affinity upon linker contraction.
| Compound | Scaffold Type | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Sigma-1 Ki (nM) |
| 25I-NBOMe | N-Benzyl Phenethylamine | 0.044 | 0.2 | >500 |
| N-Benzyl Aniline | N-Benzyl Aniline | >10,000 (Inactive) | >10,000 | 120 - 450* |
| N-Benzyl-THIQ | Rigidified N-Benzyl Aniline | >5,000 | >5,000 | 32.0 |
Note: Simple N-benzyl anilines show weak Sigma-1 affinity. High affinity (Ki < 50 nM) is achieved when the aniline nitrogen is incorporated into a tetrahydroisoquinoline (THIQ) ring system [4].
Structure-Activity Relationship (SAR) Analysis
The pharmacological activity of N-benzyl anilines is driven by the ability of the benzyl moiety to interact with specific hydrophobic pockets (e.g., the Peripheral Anionic Site of AChE).
Key SAR Determinants:
-
N-Benzyl Substitution (The "Anchor"):
-
Para-Chlorine/Fluorine: Significantly enhances AChE inhibition (decreases IC50) by increasing lipophilic interaction with Trp286 in the enzyme's peripheral site.
-
Ortho-Methoxy: Crucial for 5-HT2A activity in phenethylamines but sterically hinders AChE binding in anilines.
-
-
Aniline Nitrogen:
-
Must be secondary or tertiary. Quaternization (N-benzylpyridinium) often increases AChE potency further (to <10 nM) by mimicking the choline cation, though this limits BBB permeability.
-
-
The Linker:
-
Zero-Carbon (Aniline): Forces a rigid, conjugated system suitable for the narrow gorge of AChE.
-
Two-Carbon (Phenethylamine): Allows the flexibility required to span the Asp155-Phe339 distance in the 5-HT2A orthosteric site.
-
Visualization: SAR & Pathway Logic
Figure 1: Structural modifications of the N-benzyl aniline core dictate selectivity between Enzymatic inhibition (AChE) and GPCR activation (5-HT2A).
Experimental Protocols
To validate the selectivity profiles described above, the following self-validating protocols are recommended.
Protocol A: Modified Ellman’s Assay (AChE Inhibition)
Purpose: To determine IC50 values for N-benzyl anilines against Acetylcholinesterase.
-
Reagent Prep:
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).
-
Enzyme: Electric eel AChE (0.02 U/mL).
-
-
Incubation:
-
In a 96-well plate, add 140 µL Buffer, 20 µL Test Compound (DMSO stock), and 20 µL Enzyme solution.
-
Incubate at 25°C for 15 minutes (allows inhibitor binding to CAS/PAS).
-
-
Reaction Initiation:
-
Add 10 µL of ATChI/DTNB mixture.
-
-
Measurement:
-
Monitor absorbance at 412 nm every 30 seconds for 5 minutes.
-
Validation: Include Donepezil (IC50 ~14 nM) as a positive control.
-
-
Calculation:
-
Calculate % Inhibition =
. -
Derive IC50 using non-linear regression (Log-inhibitor vs. response).
-
Protocol B: Radioligand Binding Assay (Sigma-1 Selectivity)
Purpose: To screen for off-target binding affinity at Sigma-1 receptors.
-
Membrane Prep: Use Guinea pig liver membranes (rich in Sigma-1).
-
Ligand: [³H]-(+)-Pentazocine (2 nM).
-
Non-Specific Binding (NSB): Define using 10 µM Haloperidol.
-
Incubation:
-
Incubate membranes + radioligand + Test Compound (10⁻¹⁰ to 10⁻⁵ M) in 50 mM Tris-HCl (pH 8.0) for 120 min at 25°C.
-
-
Termination:
-
Rapid filtration through GF/B filters using a cell harvester.
-
Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Validation: Ki for Haloperidol should be ~1-3 nM.
-
Visualization: Assay Workflow
Figure 2: Screening cascade to identify potent, selective N-benzyl aniline inhibitors.
References
-
Synthesis and Inhibition Profiles of N-Benzyl- and N-Allyl Aniline Derivatives against Carbonic Anhydrase and Acetylcholinesterase. Arabian Journal of Chemistry, 2022.[1] Link
-
Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 2014. Link
-
Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride. Frontiers in Chemistry, 2022. Link
-
Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 2021. Link
-
N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists. ACS Chemical Neuroscience, 2014. Link
Safety Operating Guide
N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline proper disposal procedures
This guide outlines the authoritative disposal and handling procedures for N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline .
Given the structural classification of this compound as a substituted N-benzyl-aniline derivative , it must be managed as a High Potency Active Pharmaceutical Ingredient (HPAPI) and a Toxic Organic Amine . The core 2,5-dimethoxyaniline moiety is a known toxic agent, and the lipophilic benzyl-ether tail facilitates biological absorption, necessitating strict containment protocols.
Executive Safety & Hazard Profile
Before initiating disposal, you must validate the hazard characteristics.[1][2] As a research chemical without a specific global SDS, the safety profile is derived from its pharmacophore (Aniline/Benzyl-ether).
| Parameter | Hazard Assessment | Operational Implication |
| Chemical Class | Secondary Aniline / Glycol Ether | Toxic by inhalation, ingestion, and skin contact.[2][3][4][5] |
| Toxicity Profile | High Toxicity (Category 3/6.1) | Treat as a suspected carcinogen and aquatic toxin.[4] |
| Reactivity | Acid-Sensitive / Oxidation-Sensitive | Do NOT mix with oxidizing acids (Nitric/Chromic) or Nitrites (Nitrosamine risk). |
| Waste Code | U-Listed (Proxy) or D001/D003 | Segregate as "Toxic Organic Waste." |
Operational Handling Requirements
Objective: Prevent exposure during the transfer from bench to waste container.
-
Engineering Controls: All manipulation must occur within a certified Chemical Fume Hood or Glove Box .[4]
-
PPE Standards:
-
Respiratory: N95 minimum; P100/Half-mask if handling dry powder outside a hood.
-
Dermal: Double Nitrile Gloves (0.11 mm min) or Silver Shield® laminates for spill cleanup.
-
Body: Tyvek® lab coat or chemically resistant apron.
-
Disposal Procedures: Step-by-Step Protocol
A. Solid Waste (Pure Compound)
Do not dispose of in trash or biohazard bins.
-
Containment: Transfer the solid substance into a wide-mouth HDPE or Glass jar .
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline" (Do not use abbreviations).
-
Hazard Checkboxes: Toxic, Irritant.[4]
-
-
Secondary Containment: Place the sealed jar into a clear, sealable plastic bag (4-mil polyethylene).
-
Disposal Path: Submit for High-Temperature Incineration via your facility's hazardous waste contractor.
B. Liquid Waste (Mother Liquors/Solvents)
Standard solvents: DMSO, Methanol, Dichloromethane.
-
Segregation:
-
Halogenated: If dissolved in DCM/Chloroform.
-
Non-Halogenated: If dissolved in Methanol/DMSO/Ethanol.
-
-
pH Check: Ensure the waste stream is Neutral (pH 6-8). Note: Anilines are basic; do not acidify with nitric acid.
-
Container: Use a standard solvent safety can or amber glass bottle.
-
Trace Decontamination: Rinse original reaction vessels with Acetone or Ethanol ; add rinsate to the liquid waste container.
C. Contaminated Debris (Gloves, Wipes, Syringes)
-
Collection: Collect all disposable items in a dedicated, heavy-duty yellow or clear hazardous waste bag.
-
Labeling: Mark as "Solid Debris Contaminated with Toxic Amines."
-
Sharps: Place needles/syringes in a hard-shell sharps container labeled "Chemical Contaminated Sharps."
Visual Workflows
Figure 1: Routine Disposal Decision Tree
This workflow ensures the correct segregation of waste streams to prevent incompatibility accidents.
Caption: Logic flow for segregating solid vs. liquid waste streams to ensure compliance with EPA/RCRA standards.
Figure 2: Emergency Spill Response
Immediate actions to take in the event of a powder spill or solution leak.
Caption: Emergency response protocol emphasizing the use of inert absorbents (vermiculite) over combustibles (paper).
Critical "Do Not" Protocols
-
DO NOT use bleach (Sodium Hypochlorite) for decontamination.
-
Reasoning: Hypochlorites can react with primary/secondary amines to form N-chloroamines , which are often more toxic and unstable than the parent compound. Use simple surfactants (soap/water) or specific organic solvents (ethanol) for cleaning surfaces [1].
-
-
DO NOT dispose of down the drain.
-
Reasoning: 2,5-dimethoxyaniline derivatives are highly toxic to aquatic life (Category Acute 1/Chronic 1) and must not enter water tables [2].
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 2,5-Dimethoxyaniline.
-
Sigma-Aldrich. (2022). Product Safety: 2,5-Dimethoxyaniline Derivatives.
-
PubChem. (n.d.). Compound Summary: 2,5-Dimethoxyaniline.[6][7] National Library of Medicine.
Sources
- 1. unodc.org [unodc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. download.basf.com [download.basf.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. cpachem.com [cpachem.com]
- 6. 2,5-Dimethoxyaniline (102-56-7) at Nordmann - nordmann.global [nordmann.global]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
